Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a complex organic compound belonging to the benzoxazepine family. This compound features a benzene ring fused to a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Its molecular structure is characterized by a carboxylate group and a ketone functional group, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is Carboxylesterase . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, which are common in many drugs and endogenous compounds .
Mode of Action
It is known that it interacts with its target, carboxylesterase, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
Given its interaction with carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds that are substrates for this enzyme .
Result of Action
Given its interaction with Carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds, potentially altering their effects .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and bacterial infections.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Another benzoxazepine derivative with similar structural features.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (Temozolomide): A compound used in cancer treatment with a similar molecular framework.
Uniqueness: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate stands out due to its specific structural features and reactivity
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZJGKDNSIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.